![molecular formula C12H10N2O2 B6330594 3-(3-Aminophenyl)picolinic acid, 95% CAS No. 1261905-18-3](/img/structure/B6330594.png)
3-(3-Aminophenyl)picolinic acid, 95%
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Overview
Description
3-(3-Aminophenyl)picolinic acid, or 3-APA, is an organic compound that is used in the synthesis of various compounds, such as peptides and proteins. It is also a key component in the synthesis of pharmaceuticals, pesticides, and other chemicals. 3-APA is a white crystalline solid that is soluble in water and alcohol, and is stable at room temperature. It is also known as 3-aminophenylpicolinic acid, 3-APPA, or 3-aminopyridine-3-carboxylic acid.
Mechanism of Action
The mechanism of action of 3-APA is not well understood. However, it is believed that 3-APA acts as a chelating agent, binding to metal ions and forming complexes with them. This binding helps to stabilize the compounds and increase their solubility.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-APA are not well understood. However, it has been suggested that 3-APA may have an anti-inflammatory effect and may be useful in the treatment of certain diseases. In addition, it has been suggested that 3-APA may have an antioxidant effect and may be useful in the prevention of certain diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 3-APA in laboratory experiments include its low cost and its ease of use. It is also a relatively stable compound and is soluble in a variety of solvents. However, it can be toxic if not handled properly and may interact with other compounds in the reaction.
Future Directions
Future research on 3-APA may focus on understanding its mechanism of action, exploring its potential therapeutic applications, and investigating its potential interactions with other compounds. In addition, further research may be conducted to explore the potential applications of 3-APA in the synthesis of pharmaceuticals, pesticides, and other chemicals. Finally, research may be conducted to explore the potential toxicity of 3-APA and to develop methods to reduce its toxicity.
Synthesis Methods
3-APA can be synthesized in a variety of ways. One method involves the reaction of 3-aminopyridine with acetic anhydride in the presence of a base, such as sodium carbonate. This reaction yields 3-APA as a white solid. Another method involves the reaction of 3-aminopyridine with ethyl chloroformate in the presence of a base, such as sodium carbonate. This reaction yields 3-APA as a white solid.
Scientific Research Applications
3-APA is used in the synthesis of various compounds, such as peptides and proteins. It is also a key component in the synthesis of pharmaceuticals, pesticides, and other chemicals. In addition, 3-APA has been used as a reagent in the synthesis of peptides, proteins, and other compounds. It is also used as a catalyst in organic reactions.
properties
IUPAC Name |
3-(3-aminophenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-9-4-1-3-8(7-9)10-5-2-6-14-11(10)12(15)16/h1-7H,13H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVQFHKJDBZAJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=C(N=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminophenyl)picolinic acid |
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